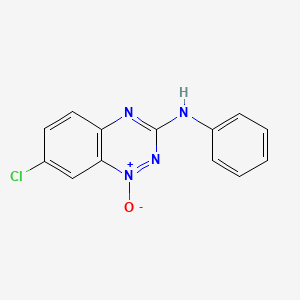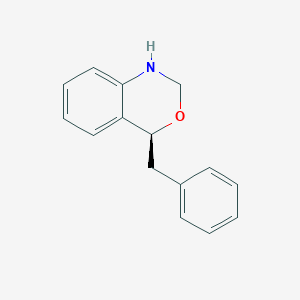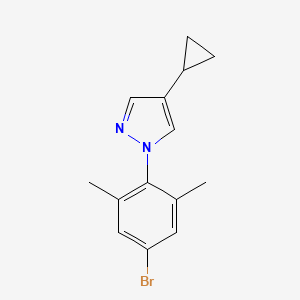
7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features which allow for various chemical modifications and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process is facilitated by the use of stable diazonium salts, which are prepared using a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents, making it a versatile method for synthesizing benzotriazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amine sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the benzotriazine ring.
Scientific Research Applications
7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzotriazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, rubber components, and photoluminescence agents.
Mechanism of Action
The mechanism of action of 7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to exert its effects through modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Benzothiatriazine-1,1(2H)-dioxides: Another class of compounds with similar structural features and applications.
Uniqueness
7-Chloro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is unique due to the presence of the chloro and phenyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
921933-37-1 |
|---|---|
Molecular Formula |
C13H9ClN4O |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
7-chloro-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H9ClN4O/c14-9-6-7-11-12(8-9)18(19)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16,17) |
InChI Key |
KPOKPTBIWQEFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)[N+](=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
-](/img/structure/B15173936.png)

![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)



![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)
![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)
![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)


![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
